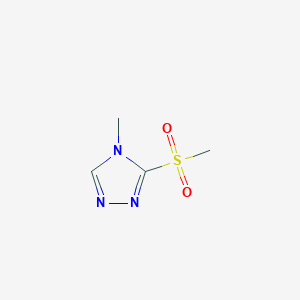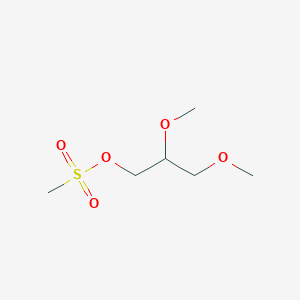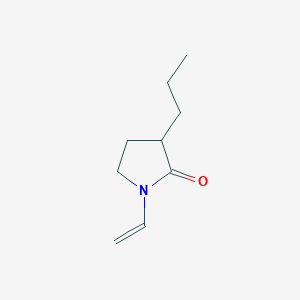
2,2-dimethyloxan-4-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyloxan-4-yl methanesulfonate (DMM) is an organic compound that has been widely studied for its various applications in scientific research. DMM is an anion, specifically an oxan-4-yl methanesulfonate, and is composed of a sulfonate group, a methylene group, and a dimethyloxan-4-yl group. It is a colorless solid that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyloxan-4-yl methanesulfonate has been widely studied for its various applications in scientific research. It has been used in the synthesis of polymers and polysaccharides, as well as in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. Additionally, 2,2-dimethyloxan-4-yl methanesulfonate has been used in the synthesis of polymers for the production of biodegradable plastics.
Wirkmechanismus
The mechanism of action of 2,2-dimethyloxan-4-yl methanesulfonate is not fully understood. However, it is known that the anion is capable of forming hydrogen bonds with other molecules, which is thought to be the primary mechanism of action. Additionally, 2,2-dimethyloxan-4-yl methanesulfonate has been found to be a strong acid, which may contribute to its ability to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dimethyloxan-4-yl methanesulfonate are not well understood. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be non-carcinogenic and non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,2-dimethyloxan-4-yl methanesulfonate in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is soluble in a variety of organic solvents. However, 2,2-dimethyloxan-4-yl methanesulfonate is a strong acid, so it is important to use caution when handling the compound, as it can cause skin and eye irritation.
Zukünftige Richtungen
The potential applications of 2,2-dimethyloxan-4-yl methanesulfonate in scientific research are vast, and there is still much to be explored. Some of the future directions that could be explored include further research into the mechanism of action of 2,2-dimethyloxan-4-yl methanesulfonate, as well as its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 2,2-dimethyloxan-4-yl methanesulfonate could provide additional insight into its potential uses. Finally, further research into the environmental fate of 2,2-dimethyloxan-4-yl methanesulfonate could provide valuable information on its potential environmental impacts.
Synthesemethoden
2,2-dimethyloxan-4-yl methanesulfonate can be synthesized by reacting dimethyloxalate with methanesulfonic acid in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically high, with yields ranging from 80-90%.
Eigenschaften
IUPAC Name |
(2,2-dimethyloxan-4-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGZWGUTJDDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














